4-Chlorocyclohexyl trifluoroacetate

Description

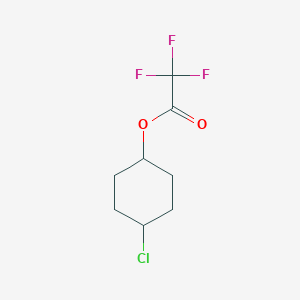

Structure

2D Structure

3D Structure

Properties

CAS No. |

117383-09-2 |

|---|---|

Molecular Formula |

C8H10ClF3O2 |

Molecular Weight |

230.61 g/mol |

IUPAC Name |

(4-chlorocyclohexyl) 2,2,2-trifluoroacetate |

InChI |

InChI=1S/C8H10ClF3O2/c9-5-1-3-6(4-2-5)14-7(13)8(10,11)12/h5-6H,1-4H2 |

InChI Key |

CVNWTXPCTPBKET-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1OC(=O)C(F)(F)F)Cl |

Origin of Product |

United States |

**reaction Mechanisms and Reactivity of 4 Chlorocyclohexyl Trifluoroacetate**

Stability and Hydrolytic Pathways of the Trifluoroacetate (B77799) Ester Linkage

The trifluoroacetate ester linkage in 4-chlorocyclohexyl trifluoroacetate is characterized by significant reactivity, largely influenced by the strong electron-withdrawing nature of the trifluoromethyl (CF₃) group. This group enhances the electrophilicity of the carbonyl carbon, making the ester susceptible to nucleophilic attack.

The hydrolysis of trifluoroacetate esters, including the subject compound, is typically catalyzed by general bases. acs.org Unlike the hydrolysis of many other esters that proceed through a distinct two-step mechanism involving a stable tetrahedral intermediate, the hydrolysis of trifluoroacetates is often a concerted process. acs.org In this mechanism, the addition of water and the departure of the leaving group occur simultaneously, without the formation of an intermediate with a finite lifetime. acs.orgacs.org The reaction is facilitated by a base that removes a proton from the attacking water molecule in the transition state. acs.org

Studies on various aryl trifluoroacetates have shown that the rate of hydrolysis is dependent on the pH and the concentration of buffer bases. acs.org Kinetic isotope effects observed in these reactions indicate that proton transfer is part of the rate-determining step. acs.orgacs.org While the trifluoromethyl group would theoretically stabilize a tetrahedral intermediate, kinetic data from Hammett plots and Brønsted analysis support a concerted mechanism for the hydrolysis of many trifluoroacetate esters. acs.org

The stability of the ester is therefore limited, particularly in aqueous basic or even neutral conditions, leading to the formation of 4-chlorocyclohexanol (B1345108) and trifluoroacetic acid. Trifluoroacetic acid itself can act as a catalyst for both esterification and hydrolysis reactions, particularly in certain industrial processes. google.com

Table 1: Key Factors in the Hydrolysis of Trifluoroacetate Esters

| Factor | Description | Implication for this compound |

| Electron-Withdrawing Group | The CF₃ group increases the positive charge on the carbonyl carbon. | Enhances susceptibility to nucleophilic attack by water. |

| Reaction Mechanism | Often a concerted, general base-catalyzed process. | Hydrolysis can proceed readily without a stable intermediate. acs.orgacs.org |

| Catalysis | Catalyzed by bases and potentially by the product, trifluoroacetic acid. | The reaction environment significantly impacts stability. acs.orggoogle.com |

Nucleophilic Substitution Reactions Involving the Trifluoroacetate Group

The trifluoroacetate anion (CF₃COO⁻) is an effective leaving group, a property derived from the stability of the anion itself. Good leaving groups are typically weak bases, and the trifluoroacetate ion is the conjugate base of trifluoroacetic acid, a strong acid (pKa ≈ 0.3). khanacademy.org This stability, arising from the inductive effect of the three fluorine atoms, makes the C-O bond in the ester susceptible to cleavage in nucleophilic substitution reactions.

The reactivity of this compound in substitution reactions can proceed via either an Sₙ1 or Sₙ2 mechanism, with the pathway being highly dependent on the reaction conditions.

Sₙ1 (Substitution Nucleophilic Unimolecular): This two-step mechanism involves the initial, rate-limiting departure of the trifluoroacetate leaving group to form a secondary carbocation at the C1 position of the cyclohexane (B81311) ring. libretexts.orglibretexts.org This pathway is favored by polar protic solvents (e.g., water, alcohols), which can solvate and stabilize both the departing leaving group and the carbocation intermediate. libretexts.org The presence of the chlorine atom at the C4 position can have a minor inductive effect on the stability of the carbocation. The rate of an Sₙ1 reaction is dependent only on the concentration of the substrate. ualberta.ca

Sₙ2 (Substitution Nucleophilic Bimolecular): This is a one-step, concerted mechanism where a nucleophile attacks the electrophilic carbon at the same time as the trifluoroacetate group departs. ualberta.ca This pathway requires the nucleophile to approach from the side opposite to the leaving group (backside attack). libretexts.org Sₙ2 reactions are favored by strong, unhindered nucleophiles and polar aprotic solvents (e.g., acetone, DMSO). ualberta.ca For a secondary substrate like this compound, Sₙ2 reactions are competitive with Sₙ1 and elimination reactions.

The trifluoroacetate group is comparable in leaving group ability to other sulfonates like mesylate and tosylate, which are known to be excellent leaving groups. libretexts.org

The stereochemistry of the product resulting from a nucleophilic substitution reaction on the chiral center of this compound is a direct indicator of the underlying mechanism. numberanalytics.com

Sₙ1 Stereochemistry: The hallmark of the Sₙ1 reaction is the formation of a planar, sp²-hybridized carbocation intermediate. oregonstate.edu Because this intermediate is flat, the incoming nucleophile can attack from either face (top or bottom) with nearly equal probability. libretexts.org If the starting material is a single enantiomer (e.g., cis or trans-4-chlorocyclohexyl trifluoroacetate), the Sₙ1 reaction will lead to a mixture of stereoisomers. This typically results in a racemic mixture if the substitution creates the only stereocenter, or a mixture of diastereomers if other stereocenters are present. oregonstate.edu

Sₙ2 Stereochemistry: The Sₙ2 mechanism proceeds with a "Walden inversion," meaning a complete inversion of the stereochemical configuration at the reaction center. openstax.org The backside attack by the nucleophile forces the other three substituents on the carbon to "flip" to the other side, much like an umbrella inverting in the wind. libretexts.org Therefore, if a cis isomer of this compound undergoes an Sₙ2 reaction, the product will be the trans isomer, and vice versa. This stereospecific outcome is a key piece of evidence for an Sₙ2 pathway. oregonstate.edu

Table 2: Comparison of Sₙ1 and Sₙ2 Reactions for this compound

| Feature | Sₙ1 Mechanism | Sₙ2 Mechanism |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Intermediate | Carbocation (planar) libretexts.org | None (concerted) ualberta.ca |

| Favored By | Polar protic solvents, weak nucleophiles libretexts.org | Polar aprotic solvents, strong nucleophiles ualberta.ca |

| Stereochemistry | Mixture of stereoisomers (racemization/diastereomers) oregonstate.edu | Inversion of configuration libretexts.org |

Elimination Reactions Forming Cyclohexenes

In the presence of a base, this compound can undergo elimination reactions to form cyclohexene (B86901) derivatives, competing with the substitution pathways. The trifluoroacetate group's excellent leaving ability facilitates these reactions.

E1 (Elimination Unimolecular): This pathway proceeds through the same carbocation intermediate as the Sₙ1 reaction. libretexts.org Following the formation of the carbocation, a weak base (which can be the solvent) abstracts a proton from an adjacent carbon atom (a β-hydrogen), leading to the formation of a double bond. E1 reactions are common when secondary or tertiary substrates are heated in the presence of a non-basic, polar protic solvent. libretexts.org For this compound, E1 elimination would likely produce 4-chlorocyclohexene.

E2 (Elimination Bimolecular): This is a concerted, one-step process where a strong base removes a β-hydrogen at the same time the leaving group departs. libretexts.org A critical requirement for the E2 mechanism in cyclohexane systems is a specific stereochemical arrangement: the β-hydrogen and the leaving group must be anti-periplanar to one another. youtube.com This means they must be on the same plane but on opposite sides of the C-C bond, which in a chair conformation translates to both being in axial positions (one pointing up, the other down). masterorganicchemistry.com The rate of the E2 reaction is highly dependent on the concentration of the strong base and the substrate. libretexts.org The conformation of the this compound isomer will determine the availability of anti-periplanar hydrogens and thus the feasibility and rate of the E2 reaction. youtube.com

Rearrangement Pathways and Intramolecular Transformations

The potential for molecular rearrangements in reactions of this compound is primarily associated with pathways that involve carbocation intermediates, namely Sₙ1 and E1 reactions. youtube.com When the trifluoroacetate group departs to form the initial secondary carbocation, this intermediate can potentially rearrange to a more stable carbocation before being trapped by a nucleophile or losing a proton.

In the specific case of the 4-chlorocyclohexyl cation, the initial secondary carbocation is relatively stable. However, rearrangements like a hydride shift (where a hydrogen atom with its bonding electrons moves from an adjacent carbon) could occur if it leads to a thermodynamically more stable intermediate. For the 4-chlorocyclohexyl system, a 1,2-hydride shift would still result in a secondary carbocation, offering little energetic advantage. Therefore, significant skeletal rearrangements are less likely compared to systems where a shift could generate a more stable tertiary or resonance-stabilized carbocation. youtube.com

Intramolecular transformations could also theoretically occur if a suitable internal nucleophile is present elsewhere in a molecule, but for the parent compound this compound, such pathways are not prominent.

Radical Reactions and Formation of Trifluoromethylated Species

While ionic reactions (substitution and elimination) are dominant, trifluoroacetate esters can also participate in radical reactions under specific conditions. The formation of trifluoromethylated species from trifluoroacetate precursors is a known transformation in organic synthesis, often initiated by photoredox catalysis or other radical-generating methods. nih.gov

One potential pathway involves the single-electron reduction of the trifluoroacetate ester. This could lead to a radical anion that subsequently undergoes fragmentation. The cleavage of the carbon-oxygen bond could be followed by decarboxylation (loss of CO₂) to generate a trifluoromethyl radical (•CF₃). This highly reactive radical can then engage in various synthetic transformations, such as addition to double bonds or aromatic rings.

For example, processes have been developed for the trifluoromethylation of α,β-unsaturated carboxylic acids using a CF₃ source in the presence of a radical initiator. nih.gov While not specifically documented for this compound, it is mechanistically plausible that under suitable reductive or photolytic conditions, it could serve as a precursor to trifluoromethyl radicals, enabling the formation of new trifluoromethylated compounds.

Role as a Reactive Intermediate in Cascade or Multicomponent Reactions

Information regarding the specific role of this compound as a reactive intermediate in cascade or multicomponent reactions is not available in the reviewed scientific literature. While the structural features of the molecule—a cyclohexyl ring with a chloro substituent and a trifluoroacetate leaving group—suggest potential for such reactivity, no published studies were found to substantiate this. Cascade and multicomponent reactions are significant areas of research in organic synthesis, but the application of this particular compound in that context has not been documented. nih.govnih.gov

**spectroscopic Characterization and Structural Elucidation Studies**

Advanced Spectroscopic Techniques for Comprehensive Analysis

A multi-technique approach is essential for the unambiguous characterization of 4-Chlorocyclohexyl trifluoroacetate (B77799), with each method offering complementary information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 4-Chlorocyclohexyl trifluoroacetate, ¹H, ¹³C, and ¹⁹F NMR spectroscopy are particularly informative.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit signals corresponding to the protons on the cyclohexane (B81311) ring. The chemical shifts and splitting patterns of these signals are influenced by the electronegativity of the chlorine and trifluoroacetate substituents. The proton attached to the carbon bearing the trifluoroacetate group (H-1) would appear as the most downfield signal due to the strong deshielding effect of the oxygen atom. The proton on the carbon with the chlorine atom (H-4) would also be shifted downfield. The remaining methylene (B1212753) protons on the cyclohexane ring would appear as a complex series of multiplets in the upfield region. chemicalbook.com The coupling constants between adjacent protons provide valuable information about their dihedral angles, which can help in determining the conformation of the cyclohexane ring. eurjchem.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atom of the carbonyl group in the trifluoroacetate moiety is expected to have a chemical shift in the range of 158 ppm, with coupling to the fluorine atoms. rsc.org The carbon atom attached to the trifluoroacetate group (C-1) and the carbon attached to the chlorine (C-4) would be shifted downfield compared to the other cyclohexane carbons. nih.gov The trifluoromethyl (CF₃) carbon will appear as a quartet due to coupling with the three fluorine atoms. nih.gov

¹⁹F NMR Spectroscopy: ¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. For this compound, a single resonance is expected for the three equivalent fluorine atoms of the trifluoroacetyl group. The chemical shift of this signal typically appears in the range of -74 to -76 ppm relative to a CFCl₃ standard. aps.orgsemanticscholar.orgnih.gov The exact chemical shift can be influenced by the solvent and the electronic environment of the molecule. researchgate.net

Predicted NMR Data for this compound:

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~4.8 - 5.2 | m | H-1 (CH-OCOCF₃) |

| ¹H | ~3.8 - 4.2 | m | H-4 (CH-Cl) |

| ¹H | ~1.4 - 2.4 | m | Cyclohexane CH₂ |

| ¹³C | ~158 (q, ²JCF ≈ 42 Hz) | q | C=O |

| ¹³C | ~115 (q, ¹JCF ≈ 284 Hz) | q | CF₃ |

| ¹³C | ~75 - 80 | s | C-1 (CH-OCOCF₃) |

| ¹³C | ~55 - 60 | s | C-4 (CH-Cl) |

| ¹³C | ~25 - 35 | s | Cyclohexane CH₂ |

| ¹⁹F | ~ -75 | s | CF₃ |

Note: The predicted chemical shifts and coupling constants are estimates based on data from related compounds and general spectroscopic principles. Actual experimental values may vary.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. These methods are crucial for identifying functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong absorption bands characteristic of its functional groups. A prominent band would be the C=O stretching vibration of the ester group, typically appearing in the region of 1780-1800 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl group are also strong and usually appear in the 1300-1100 cm⁻¹ region. The C-O stretching of the ester linkage would be visible around 1200-1000 cm⁻¹. The C-Cl stretching vibration is expected in the 800-600 cm⁻¹ range. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C-Cl bond, for instance, often gives a strong signal in the Raman spectrum. libretexts.org The symmetric vibrations of the cyclohexane ring would also be Raman active. The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule. openstax.org

Expected Vibrational Frequencies for this compound:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| C-H stretch (cyclohexane) | 2850 - 3000 | IR, Raman |

| C=O stretch (ester) | 1780 - 1800 | IR (strong) |

| C-F stretch (CF₃) | 1100 - 1300 | IR (strong) |

| C-O stretch (ester) | 1000 - 1200 | IR |

| C-Cl stretch | 600 - 800 | IR, Raman (strong) |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and the elemental composition of a compound and can be used to deduce its structure by analyzing its fragmentation patterns.

For this compound, the molecular ion peak [M]⁺ would be expected, and its isotopic pattern would reveal the presence of one chlorine atom (with its characteristic ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio). Common fragmentation pathways for esters include the loss of the alkoxy group or the acyl group. Therefore, prominent fragment ions could correspond to the loss of the trifluoroacetoxy group or the chlorocyclohexyl group. nih.gov Further fragmentation of the chlorocyclohexane (B146310) ring could involve the loss of HCl. chemicalbook.com

Plausible Fragmentation Pattern for this compound:

Molecular Ion [M]⁺: C₈H₁₀ClF₃O₂⁺

[M - OCOCF₃]⁺: Loss of the trifluoroacetate radical, leading to the chlorocyclohexyl cation.

[M - C₆H₁₀Cl]⁺: Loss of the chlorocyclohexyl radical, resulting in the trifluoroacetyl cation.

[C₆H₁₀Cl - Cl]⁺: Loss of a chlorine radical from the chlorocyclohexyl fragment.

[C₆H₁₀Cl - HCl]⁺: Loss of hydrogen chloride from the chlorocyclohexyl fragment.

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. eurjchem.com While no crystal structure for this compound is currently available in the public domain, this technique would provide precise measurements of bond lengths, bond angles, and torsional angles if a suitable single crystal could be grown. This data would unambiguously establish the stereochemistry (cis or trans) of the substituents on the cyclohexane ring and reveal the preferred conformation of the molecule in the solid state. Intermolecular interactions, such as hydrogen bonding or halogen bonding, that dictate the crystal packing could also be identified. libretexts.org

Conformational Analysis of the 4-Chlorocyclohexyl Moiety

The 4-chlorocyclohexyl moiety of the molecule can exist as two geometric isomers: cis and trans. Each of these isomers can adopt two primary chair conformations that are in equilibrium through a process of ring-flipping. researchgate.net

In the trans isomer, the chlorine and trifluoroacetate groups are on opposite faces of the cyclohexane ring. The two possible chair conformations would be the diequatorial and the diaxial forms. The diequatorial conformation is expected to be significantly more stable due to the avoidance of 1,3-diaxial interactions, which cause steric strain.

In the cis isomer, the substituents are on the same face of the ring. Ring-flipping would interconvert two conformations, each having one axial and one equatorial substituent. The relative energies of these two conformers would depend on the A-values (conformational free energy) of the chlorine and trifluoroacetate groups. The substituent with the larger A-value will have a stronger preference for the equatorial position. Generally, larger groups prefer the less sterically hindered equatorial position to minimize unfavorable 1,3-diaxial interactions. researchgate.net

Interpretation of Spectroscopic Data through Quantum Chemical Calculations

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are a powerful tool to complement and interpret experimental spectroscopic data. nih.gov By creating a computational model of this compound, it is possible to predict its geometric parameters, vibrational frequencies, and NMR chemical shifts.

These calculated values can be compared with the experimental data to confirm spectral assignments. For instance, calculated vibrational frequencies can help in assigning the often complex IR and Raman spectra. researchgate.net Similarly, predicted NMR chemical shifts can aid in the assignment of the ¹H and ¹³C NMR spectra, especially for complex spin systems. Furthermore, computational methods can be used to calculate the relative energies of different conformers (e.g., axial vs. equatorial), providing a theoretical basis for the conformational preferences discussed in the previous section. rsc.org

**computational Chemistry and Theoretical Investigations**

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules to determine their properties. researchgate.neteurjchem.com It provides a good balance between accuracy and computational cost, making it suitable for studying molecules of the size and complexity of substituted cyclohexanes. mdpi.com

The cyclohexane (B81311) ring is not planar; it predominantly adopts a chair conformation to minimize angular and torsional strain. youtube.comlibretexts.org For a substituted cyclohexane, substituents can occupy either axial (pointing up or down, parallel to the ring's axis) or equatorial (pointing out from the ring's equator) positions. libretexts.org These two arrangements, known as conformers, can be interconverted through a process called a ring flip. libretexts.org

In 4-chlorocyclohexyl trifluoroacetate (B77799), both the chloro and the trifluoroacetate groups can be either axial or equatorial. This gives rise to cis and trans isomers, each with its own set of conformational possibilities.

trans-1-chloro-4-(trifluoroacetoxy)cyclohexane : The two chair conformers would be the diequatorial (Cl-eq, OCOCF₃-eq) and the diaxial (Cl-ax, OCOCF₃-ax).

cis-1-chloro-4-(trifluoroacetoxy)cyclohexane : The two chair conformers are equivalent, with one substituent always being axial and the other equatorial (Cl-ax, OCOCF₃-eq and Cl-eq, OCOCF₃-ax). libretexts.org

Generally, chair conformations with substituents in the equatorial position are more stable. libretexts.orgucalgary.ca This preference is due to the avoidance of steric strain, specifically 1,3-diaxial interactions, where an axial substituent encounters steric repulsion with the axial hydrogens on the same side of the ring. ucalgary.calibretexts.org The larger the substituent, the stronger this repulsion and the greater the preference for the equatorial position. ucalgary.calibretexts.org

DFT calculations are employed to determine the relative energies of these conformers. By optimizing the geometry of each conformer, the method finds the lowest energy structure (energy minimum) for each. The energy difference between the axial and equatorial conformers (ΔG°) is a key value. For monosubstituted cyclohexanes, this is known as the A-value. fiveable.me For instance, the equatorial conformer of methylcyclohexane (B89554) is favored by about 1.7 kcal/mol over the axial conformer. masterorganicchemistry.com For a larger group like tert-butyl, this preference is much stronger, effectively "locking" the ring in the conformation where the tert-butyl group is equatorial. libretexts.orglibretexts.org

In the case of trans-4-chlorocyclohexyl trifluoroacetate, the diequatorial conformer is expected to be significantly more stable than the diaxial form. For the cis isomer, the equilibrium will favor the conformer where the bulkier of the two substituents (the trifluoroacetate group) occupies the equatorial position. libretexts.org Studies on similar 1,4-disubstituted cyclohexanes have confirmed these general principles. For example, in trans-1,4-dihalocyclohexanes, the diequatorial conformer is generally preferred, although electrostatic interactions between the polar C-X bonds can influence the energy difference. cdnsciencepub.comacs.org

Table 1: Representative Conformational Energy Differences (A-values) for Monosubstituted Cyclohexanes

| Substituent | A-value (kcal/mol) - Preference for Equatorial |

| -Cl | 0.53 |

| -Br | 0.48 |

| -OH | 0.94 |

| -CH₃ | 1.74 |

| -CF₃ | 2.1 |

| -C(CH₃)₃ | ~5.0 |

This table illustrates the general principle of steric size influencing conformational preference. Data is sourced from various organic chemistry resources and computational studies.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain and predict chemical reactivity. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.neteurjchem.com

DFT calculations can accurately determine the energies and shapes of the HOMO and LUMO. For 4-chlorocyclohexyl trifluoroacetate, the presence of electronegative atoms (Cl, O, F) will significantly influence the electronic landscape.

HOMO : The HOMO is likely to be localized on the cyclohexane ring and the oxygen atom of the ester group, which have lone pairs of electrons.

LUMO : The LUMO is expected to be centered around the electron-withdrawing trifluoroacetate group, particularly the carbonyl carbon (C=O), and the C-Cl bond, which are electrophilic sites.

Substituents can tune the HOMO-LUMO gap. rsc.org The electron-withdrawing nature of both the chlorine atom and the trifluoroacetate group would be expected to lower the energy of both the HOMO and the LUMO compared to unsubstituted cyclohexane. The strong inductive effect of the -CF₃ group makes the trifluoroacetate a powerful electron-withdrawing group, likely leading to a lower LUMO energy and making the molecule more susceptible to nucleophilic attack.

DFT calculations also provide a detailed picture of the charge distribution within the molecule, often visualized through an electrostatic potential map. In this compound, a significant negative electrostatic potential would be expected around the oxygen and fluorine atoms, while a positive potential would be found on the carbonyl carbon and the carbon attached to the chlorine atom. This charge distribution is crucial for understanding intermolecular interactions and the molecule's reactivity.

Elucidation of Reaction Mechanisms via Transition State Calculations

Computational chemistry is instrumental in mapping out the energy profile of a chemical reaction, including the high-energy transition state that connects reactants to products. e3s-conferences.org DFT calculations can locate the geometry and energy of the transition state, providing the activation energy barrier for a reaction. This is particularly useful for studying reactions like solvolysis, a common reaction for cyclohexyl derivatives. acs.orgua.edu

For this compound, a potential reaction is the solvolysis where the trifluoroacetate group acts as a leaving group. The mechanism of such a reaction for a cyclohexyl system is complex and can involve the formation of a carbocation intermediate. The conformation of the starting material plays a critical role. For example, solvolysis is often faster when the leaving group is in an axial position, as this allows for better orbital overlap and potential participation from neighboring groups.

Transition state calculations for the solvolysis of related cyclohexyl esters have shown that the reaction can proceed through various conformations, not always the perfect chair. acs.org By comparing the calculated activation energies for different possible pathways, chemists can predict the most likely reaction mechanism and understand the factors controlling the reaction rate and stereochemical outcome. e3s-conferences.orgnih.gov

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. acs.orgnih.gov DFT methods, often combined with the Gauge-Including Atomic Orbital (GIAO) method, can calculate the magnetic shielding of each nucleus in a molecule. nih.gov These calculated shielding values can then be converted into predicted chemical shifts that can be directly compared with experimental NMR spectra. mdpi.com

This predictive power is invaluable for:

Structure Elucidation : Confirming the structure of a newly synthesized compound by matching the experimental spectrum to the predicted one.

Conformational Analysis : Since axial and equatorial protons have distinct chemical shifts, comparing the predicted spectra for different conformers with the experimental spectrum can help determine the conformational equilibrium. epa.gov

Assignment of Complex Spectra : In cases where signals in an NMR spectrum overlap, theoretical predictions can help assign the correct chemical shift to each nucleus. mdpi.com

For this compound, DFT calculations could predict the ¹H and ¹³C NMR spectra for both the cis and trans isomers, and for the different chair conformers of each. This would reveal characteristic signals, for example, for the proton attached to the carbon bearing the chlorine (the H-C-Cl proton), which would have a significantly different chemical shift and coupling pattern in the axial versus the equatorial position. Recent advancements in computational methods have shown that DFT can predict proton chemical shifts with a mean absolute error of less than 0.1 ppm when appropriate levels of theory and solvent models are used. github.io

Table 2: Illustrative Predicted vs. Experimental Chemical Shifts for a Related System

| Atom | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |

| C1 | 68.2 | 67.5 |

| C2 | 34.5 | 33.8 |

| C3 | 25.1 | 24.5 |

| C4 | 43.0 | 42.1 |

This table represents a hypothetical comparison for a substituted cyclohexane to illustrate the typical accuracy of DFT-based NMR prediction. Actual values would depend on the specific molecule and level of theory.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While DFT calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular vibrations, and interactions with other molecules, such as solvents. nih.gov

For this compound, an MD simulation could:

Visualize the ring-flipping process between chair conformers.

Study the rotation of the trifluoroacetate group.

Analyze how the molecule interacts with solvent molecules, which can influence conformational preferences and reactivity.

Determine the time-averaged distribution of conformers, providing a dynamic picture of the conformational equilibrium. researchgate.net

**applications and Synthetic Utility in Organic Synthesis**

Utilization as a Building Block for Complex Organic Scaffolds

There is no available scientific literature that documents the use of 4-Chlorocyclohexyl trifluoroacetate (B77799) as a building block for the synthesis of complex organic scaffolds. While the bifunctional nature of the molecule—possessing both a reactive chlorine atom and a trifluoroacetate leaving group—theoretically allows for sequential or selective reactions, no specific examples of its incorporation into larger, more complex molecular architectures have been reported.

Strategic Role in Stereoselective Organic Transformations

No studies have been found that investigate or demonstrate the strategic role of 4-Chlorocyclohexyl trifluoroacetate in stereoselective organic transformations. The stereochemistry of the cyclohexane (B81311) ring (cis/trans isomers) could potentially influence the outcome of reactions, but there is no published research exploring this aspect for this specific compound.

Explorations in Catalysis or Ligand Design

A thorough search of the scientific literature revealed no instances of This compound being explored or utilized in the fields of catalysis or ligand design.

**analytical Methodologies for Research and Characterization**

Chromatographic Techniques (e.g., Gas Chromatography-Mass Spectrometry (GC-MS/MS), Ion Chromatography)

Chromatographic methods are pivotal for the separation and identification of "4-Chlorocyclohexyl trifluoroacetate" from complex mixtures. Gas chromatography coupled with mass spectrometry is particularly well-suited for the analysis of this volatile and thermally stable compound.

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds. For "4-Chlorocyclohexyl trifluoroacetate (B77799)," the sample would be introduced into the GC, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the chromatographic column. As the separated components exit the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.

Given the chlorinated and fluorinated nature of the compound, an electron capture detector (ECD) could also be a sensitive option for detection in gas chromatography, although it would not provide the structural information that mass spectrometry offers.

A hypothetical set of GC-MS parameters for the analysis of "this compound" is presented in the table below, based on typical conditions for similar analytes like chlorinated hydrocarbons and cyclohexyl esters.

| Parameter | Value/Condition |

|---|---|

| GC Column | Agilent J&W DB-624 or similar mid-polarity column (30 m x 0.25 mm x 1.4 µm) |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-400 |

| MS Detector | Quadrupole or Ion Trap |

Ion Chromatography

Ion chromatography (IC) would not be the primary method for the direct analysis of the intact ester "this compound." However, it is a highly effective technique for the determination of the trifluoroacetate anion (TFA⁻). This could be relevant in research contexts where the compound may be present as a salt, or for quantifying trifluoroacetic acid as a potential impurity or a product of hydrolysis. In such scenarios, an aqueous sample would be injected into the IC system, where anions are separated on an ion-exchange column and detected by conductivity.

Spectroscopic Quantification Methods in Research Settings

Spectroscopic techniques are indispensable for the structural elucidation and quantification of "this compound" in a research environment. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the most pertinent methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For "this compound," ¹H NMR, ¹³C NMR, and ¹⁹F NMR would be particularly informative.

¹H NMR: The proton NMR spectrum would show signals corresponding to the protons on the cyclohexyl ring. The chemical shifts and splitting patterns of these signals would be influenced by the presence of the chlorine atom and the trifluoroacetate group, allowing for the determination of their relative positions (cis/trans isomerism).

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule. The carbon attached to the chlorine and the carbon bearing the trifluoroacetate group would have characteristic chemical shifts.

¹⁹F NMR: The fluorine NMR spectrum would be very simple, likely showing a single signal for the three equivalent fluorine atoms of the trifluoroacetate group. Its chemical shift would be characteristic of the trifluoroacetate moiety.

Quantitative NMR (qNMR) could be employed for the precise determination of the concentration of "this compound" in a solution by integrating the signals of interest and comparing them to an internal standard of known concentration.

| Nucleus | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| ¹H | ~4.0-4.5 (CH-Cl), ~4.8-5.2 (CH-O), ~1.2-2.5 (other CH₂) | Shifts are highly dependent on stereochemistry. |

| ¹³C | ~60-70 (C-Cl), ~70-80 (C-O), ~115 (CF₃, quartet), ~158 (C=O, quartet), ~20-40 (other CH₂) | Coupling with fluorine atoms will cause splitting of the CF₃ and C=O signals. |

| ¹⁹F | ~ -75 | Referenced to CFCl₃. |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of "this compound" would be expected to show characteristic absorption bands for the C-Cl, C=O (ester), and C-F bonds. The strong carbonyl stretch of the ester group and the intense C-F stretching vibrations are particularly diagnostic.

Quantitative analysis using IR spectroscopy is also possible by measuring the absorbance at a specific frequency and relating it to the concentration via a calibration curve, following the Beer-Lambert law.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H (cyclohexyl) | 2850-2960 | Medium to Strong |

| C=O (ester) | ~1780 | Strong |

| C-F | 1100-1300 | Very Strong |

| C-O (ester) | 1000-1150 | Strong |

| C-Cl | 600-800 | Medium to Strong |

**future Directions and Emerging Research Perspectives**

Development of Green and Sustainable Synthetic Routes

The chemical industry's shift towards environmentally benign processes has spurred research into greener synthetic methods for producing esters like 4-Chlorocyclohexyl trifluoroacetate (B77799). Traditional esterification methods often rely on harsh conditions and environmentally harmful catalysts. Emerging research is focused on developing more sustainable alternatives.

One promising approach is the use of enzyme-catalyzed esterification . Lipases, in particular, have been shown to be effective catalysts for ester synthesis under mild conditions. acs.orgnih.govnih.gov These biocatalysts operate in aqueous or non-conventional solvent systems, reducing the reliance on volatile organic compounds. nih.govnih.gov The high selectivity of lipases can also be advantageous, potentially leading to higher purity products and reducing the need for extensive purification steps. nih.gov For instance, immobilized lipases have been successfully used for the synthesis of various esters, demonstrating their stability and potential for reuse. google.comgoogle.com The application of lipase-catalyzed hydrolysis has also been explored as a route to chiral esters of epoxy alcohols, highlighting the potential for producing enantiomerically pure compounds. acs.org

Continuous flow chemistry represents another significant advancement in green synthesis. riken.jpnih.gov This technology offers enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for process automation and scalability. nih.gov The synthesis of esters in continuous flow reactors, using solid catalysts, has demonstrated high yields and catalyst stability. riken.jp For cyclohexanol (B46403) production, processes involving the esterification of cyclohexene (B86901) in reactive distillation columns have been investigated, showcasing the potential for integrated reaction and separation to improve efficiency. researchgate.netacs.orgrsc.org A continuous flow method for synthesizing chloroformate compounds has also been developed, indicating the broader applicability of this technology for related chemical transformations. rsc.org

| Synthesis Approach | Key Advantages | Relevant Research Findings |

| Enzyme-Catalyzed Esterification | Mild reaction conditions, high selectivity, reduced waste, use of renewable catalysts. | Lipases from various sources (e.g., Candida cylindracea, Rhizomucor miehei) have been successfully used for ester synthesis. nih.govnih.gov Immobilization of lipases enhances their stability and reusability. google.comgoogle.com |

| Continuous Flow Chemistry | Enhanced safety, improved process control, scalability, and potential for higher yields. | High yields of esters have been achieved using solid catalysts in continuous flow reactors. riken.jp Reactive distillation has been explored for cyclohexene esterification. researchgate.netacs.orgrsc.org |

| Solid Acid Catalysis | Ease of separation, catalyst recyclability, reduced corrosion and environmental impact. | Amberlyst 15 has been shown to be an effective catalyst for the esterification of cyclohexene. rsc.org |

Unveiling Novel Reactivity and Transformation Pathways

Beyond its synthesis, researchers are keen to explore the untapped reactivity of 4-Chlorocyclohexyl trifluoroacetate. The presence of both a chloro substituent and a trifluoroacetate group on a cyclohexane (B81311) ring suggests a rich and varied chemical reactivity that could be exploited for the synthesis of complex molecules.

Radical reactions offer a powerful avenue for C-C bond formation. The chloro group in this compound could potentially serve as a handle for initiating radical processes. For instance, photoredox catalysis could be employed to generate a cyclohexyl radical, which could then participate in various transformations. nih.gov Studies on the radical cyclization of unsaturated esters have demonstrated the formation of cyclopentane (B165970) and cyclohexane derivatives, suggesting that appropriately substituted analogs of this compound could undergo similar reactions to form bicyclic structures. rsc.orgnih.govorgsyn.orgpsu.edubrandeis.edu

Transition metal-catalyzed cross-coupling reactions represent another fertile ground for exploration. tcichemicals.comexlibrisgroup.com The C-Cl bond in this compound could potentially be activated by various transition metal catalysts, such as palladium or nickel complexes, to participate in cross-coupling reactions with a wide range of nucleophiles, including organoboron compounds, organozincs, and amines. nih.govresearchgate.nettcichemicals.com This would allow for the introduction of diverse functional groups onto the cyclohexane ring, providing access to a vast array of new derivatives.

The trifluoroacetate group can also influence reactivity. While generally considered a stable ester, under certain conditions, it could be involved in transformations. For example, cycloaddition reactions , while not directly involving the ester group, could be influenced by its electronic properties. rsc.org The electron-withdrawing nature of the trifluoroacetate group could impact the reactivity of a nearby double bond in Diels-Alder or other cycloaddition reactions.

| Reaction Type | Potential Application for this compound | Key Concepts |

| Radical Reactions | Formation of C-C bonds, synthesis of bicyclic compounds. | Photoredox catalysis can generate radicals from C-Cl bonds. nih.gov Unsaturated esters can undergo radical cyclization. rsc.orgorgsyn.orgpsu.edubrandeis.edu |

| Transition Metal-Catalyzed Cross-Coupling | Functionalization of the cyclohexane ring with various substituents. | The C-Cl bond can be activated by Pd or Ni catalysts for coupling with organometallic reagents. nih.govresearchgate.nettcichemicals.com |

| Cycloaddition Reactions | Synthesis of complex polycyclic structures. | The trifluoroacetate group may influence the reactivity of adjacent unsaturated systems. rsc.org |

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of molecules like this compound. Methods such as Density Functional Theory (DFT) can provide valuable insights into its structural, electronic, and reactive properties, guiding experimental efforts and accelerating the discovery of new applications.

Conformational analysis is crucial for understanding the properties and reactivity of cyclic molecules. DFT calculations can be used to determine the relative stabilities of different chair and boat conformations of the 4-chlorocyclohexyl ring and the orientation of the trifluoroacetate group. This information is vital for predicting how the molecule will interact with other molecules or surfaces.

Predicting reactivity is another key application of computational modeling. DFT can be used to study reaction mechanisms, calculate activation energies, and predict the regioselectivity and stereoselectivity of potential reactions. nih.govpku.edu.cn For example, computational studies could elucidate the mechanism of radical formation at the C-Cl bond or model the transition states of cross-coupling reactions. nih.gov The electronic properties of fluorinated compounds, such as the impact of the trifluoroacetate group on the electron distribution within the molecule, can be investigated to understand its influence on reactivity. nih.govresearchgate.netdntb.gov.ua

In silico design of functional materials is an emerging area where computational modeling can have a significant impact. slideshare.netrsc.orgresearchgate.net By calculating properties such as molecular polarizability, dipole moment, and intermolecular interaction energies, it is possible to predict how molecules like this compound will behave in the condensed phase. This allows for the virtual screening of large numbers of candidate molecules for applications in areas like liquid crystals and polymers, saving significant experimental time and resources. slideshare.netrsc.org

| Computational Method | Application to this compound | Expected Insights |

| Density Functional Theory (DFT) | Conformational analysis, electronic structure calculations, reaction mechanism studies. | Relative stabilities of conformers, charge distribution, HOMO/LUMO energies, reaction pathways and activation barriers. nih.govpku.edu.cnnih.govresearchgate.netdntb.gov.ua |

| Molecular Dynamics (MD) | Simulation of the molecule's behavior in different environments (e.g., solvents, polymer matrices). | Understanding of intermolecular interactions, diffusion, and the dynamics of self-assembly. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling reactions in complex environments, such as enzyme active sites. | Detailed understanding of enzyme-catalyzed synthesis or the interaction with biological targets. |

Potential Integration in Specialized Functional Materials (Excluding specific material properties, focusing on chemical design)

The unique combination of a polar C-Cl bond and a highly fluorinated trifluoroacetate group makes this compound an intriguing building block for the design of advanced functional materials. The focus here is on the chemical design principles that enable its incorporation into these materials.

In the realm of functional polymers , this compound can be envisioned as a functional monomer or a precursor to one. rsc.orgillinois.eduresearchgate.net The chloro group offers a site for polymerization or post-polymerization modification. For instance, it could be converted to a polymerizable group like a vinyl or acrylate (B77674) moiety. Alternatively, the chloro group could be used as a reactive site for grafting other polymer chains or functional molecules onto a pre-existing polymer backbone. The trifluoroacetate group, with its high fluorine content, can impart desirable properties such as low surface energy and chemical resistance to the resulting polymer. nih.gov The design of polymers with specific functionalities often involves the strategic placement of monomers with desired chemical handles. rsc.orgillinois.eduresearchgate.net

The design of liquid crystals is another area where this compound could find application. The rigid cyclohexane core is a common structural motif in liquid crystalline molecules. lew.rolibretexts.org The polar C-Cl bond and the trifluoroacetate group can significantly influence the dielectric anisotropy and other mesomorphic properties of the molecule. slideshare.net By strategically positioning these groups on the cyclohexane ring, it may be possible to fine-tune the liquid crystalline behavior. For example, the synthesis of liquid crystals containing fluorinated cyclohexane motifs has been explored for their potential in creating materials with negative dielectric anisotropy. lew.ro The design of such materials often involves balancing the polarity and steric bulk of different substituents to achieve the desired phase behavior.

The principles of supramolecular chemistry could also be applied to design materials based on this compound. The polar and hydrogen-bonding capabilities of the ester and the potential for halogen bonding involving the chlorine atom could be exploited to direct the self-assembly of these molecules into well-defined nanostructures. This could lead to the development of new gels, films, or other organized materials with tailored functionalities.

| Material Class | Chemical Design Strategy | Potential Functionality |

| Functional Polymers | Use as a functional monomer or for post-polymerization modification via the chloro group. | Introduction of fluorine for low surface energy and chemical resistance. nih.gov Reactive sites for further functionalization. |

| Liquid Crystals | Incorporation as a core or substituent to influence mesomorphic properties. | Tuning of dielectric anisotropy and phase behavior through the polar C-Cl and trifluoroacetate groups. slideshare.netlew.ro |

| Supramolecular Materials | Exploitation of non-covalent interactions (halogen bonding, hydrogen bonding). | Directed self-assembly into ordered structures with specific functions. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 4-chlorocyclohexyl trifluoroacetate?

- Methodology : Utilize trifluoroacetate salts (e.g., sodium trifluoroacetate) as precursors under inert conditions (argon purge) with controlled thermal activation. For example, a degassing step at 120°C followed by heating to 330°C ensures purity and yield optimization. Precipitation and ethanol washing are critical for purification .

- Key Parameters : Temperature ramping, solvent selection (oleic acid/octadecene mixtures), and inert gas environments to prevent oxidation.

Q. How can the structural integrity of this compound be validated?

- Methodology : Combine X-ray crystallography for solid-state conformation analysis (as demonstrated for analogous trifluoroacetate esters ) with spectroscopic techniques. Nuclear Magnetic Resonance (NMR) can resolve chloro and trifluoroacetate substituents, while FT-IR confirms functional groups (C=O stretch at ~1750 cm⁻¹, C-Cl at ~750 cm⁻¹).

Q. What are the stability profiles of this compound under standard laboratory conditions?

- Methodology : Conduct thermogravimetric analysis (TGA) and monitor decomposition via gas chromatography-mass spectrometry (GC-MS). Evidence suggests trifluoroacetate esters decompose selectively at carboxylate coverages ≤0.10 monolayer (ML), with CF₃ signals used for quantification . Store in anhydrous, low-temperature conditions to mitigate hydrolysis.

Q. How does solubility in protic ionic liquids (PILs) impact its application in separation processes?

- Methodology : Measure activity coefficients using gas chromatographic headspace analysis (as in triethylammonium trifluoroacetate systems ). PILs like triethylammonium trifluoroacetate exhibit selectivity for hydrocarbon separation, influenced by the chloro substituent’s steric and electronic effects.

Advanced Research Questions

Q. What mechanistic insights explain the decomposition pathways of this compound under catalytic conditions?

- Methodology : Employ surface-binding studies with metal catalysts (e.g., Pt or Pd) to track CF₃ and CO₂ signals via deconvolution of mass spectrometry data. The chloro group may retard decomposition by altering surface anchoring kinetics .

Q. How can computational modeling predict interactions between this compound and ionic liquids?

- Methodology : Use Quantum Chemistry (QSQN) and Quantitative Structure-Property Relationship (QSPR) models to simulate solute-solvent interactions. Validate with experimental activity coefficients and selectivity data from PIL studies .

Q. What analytical challenges arise in detecting trace amounts of this compound in environmental matrices?

- Methodology : Apply ion chromatography with preconcentration (detection limit: 0.2 ppb, LOQ: 0.5 ppb ) or LC-MS calibrated using sodium trifluoroacetate clusters. Address matrix interference by optimizing column selectivity (e.g., anion-exchange resins) .

Q. How does the chloro substituent influence reactivity compared to non-halogenated analogs?

- Methodology : Perform kinetic studies using competitive reactions with 4-chlorophenoxyacetic acid derivatives. The electron-withdrawing chloro group may reduce nucleophilic substitution rates but enhance stability in acidic media .

Q. What strategies resolve contradictions in reported thermodynamic data (e.g., activity coefficients)?

- Methodology : Cross-validate datasets using headspace gas chromatography (for PIL systems ) and computational models. Control variables such as humidity and impurity levels (e.g., residual trifluoroacetic acid) that may skew results.

Methodological Notes

- Contradiction Management : Conflicting decomposition rates may arise from surface coverage thresholds (e.g., ≤0.10 ML stability vs. higher ML instability). Standardize substrate preparation and analytical conditions.

- Data Reproducibility : Use argon-purged synthesis environments and calibrate instruments with sodium trifluoroacetate clusters for LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.